molecular formula C13H16O8 B12372174 4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

Cat. No.: B12372174
M. Wt: 300.26 g/mol
InChI Key: XSSDYIMYZONMBL-VDWIVTDKSA-N
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Description

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a sugar derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid typically involves the glycosylation of benzoic acid derivatives with sugar moieties. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzoquinone derivatives, while reduction of the carboxylic acid group can produce benzyl alcohol derivatives .

Scientific Research Applications

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and affect gene expression. Its hydroxyl groups allow it to form hydrogen bonds with various biomolecules, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16O8

Molecular Weight

300.26 g/mol

IUPAC Name

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-3-1-6(2-4-7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19)/t8-,9-,10-,11-,13-/m1/s1

InChI Key

XSSDYIMYZONMBL-VDWIVTDKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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